

application of 4-Toluenesulfonylacetic acid in the analysis of biogenic amines

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Compound of Interest

Compound Name: 4-Toluenesulfonylacetic acid

Cat. No.: B1266019

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Application of Tosyl-Group Reagents in the Analysis of Biogenic Amines

Application Note

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous organic compounds formed through the decarboxylation of amino acids or the amination and transamination of aldehydes and ketones. They are found in a wide variety of fermented foods and beverages, such as fish products, cheese, meat, and alcoholic drinks.[1][2] While they play important roles in many physiological processes, high concentrations in food can be toxic and are often an indicator of food spoilage or undesirable microbial activity.[1][2] Consequently, the sensitive and accurate quantification of biogenic amines is crucial for food safety and quality control.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for analyzing biogenic amines. However, many BAs lack a strong chromophore or fluorophore and exhibit poor retention on standard reversed-phase columns, making their direct detection challenging.[2] To overcome these limitations, a pre-column derivatization step is often employed. This process involves reacting the amine functional groups with a labeling agent to improve their chromatographic behavior and enhance detection sensitivity.[2]

p-Toluenesulfonyl chloride (tosyl chloride), a reagent containing the tosyl functional group, has been successfully used for the derivatization of biogenic amines prior to LC-MS/MS analysis.[1][2][3] This method offers high sensitivity and reproducibility for the simultaneous determination of a wide range of biogenic amines in complex matrices like wine and beer.[1][4] This document provides a detailed protocol for the extraction, derivatization, and quantification of biogenic amines using a tosyl-group reagent, specifically tosyl chloride, followed by HPLC-MS/MS analysis.

Experimental Protocols

Reagents and Materials

- Standards: Histamine, tyramine, putrescine, cadaverine, spermidine, spermine, agmatine, β -phenylethylamine, tryptamine, and other relevant biogenic amine standards.
- Derivatization Reagent: p-Toluenesulfonyl chloride (Tosyl Chloride).
- Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Acetone.
- Buffers and Reagents: Sodium carbonate, Sodium bicarbonate, Formic acid, Ammonium hydroxide.
- Equipment: Analytical balance, vortex mixer, centrifuge, water bath, pH meter, HPLC-MS/MS system, solid-phase extraction (SPE) cartridges if necessary for sample cleanup.

Preparation of Solutions

- Standard Stock Solutions (e.g., 1000 mg/L): Accurately weigh and dissolve individual biogenic amine standards in 0.1 M HCl to prepare stock solutions. Store at 4°C.
- Working Standard Mixture (e.g., 10 mg/L): Prepare a mixed solution of all target biogenic amines by diluting the stock solutions with 0.1 M HCl.
- Carbonate Buffer (pH 11): Prepare a solution of sodium carbonate and sodium bicarbonate in water. Adjust the pH to 11.

- Tosyl Chloride Solution (10 mg/mL): Dissolve p-toluenesulfonyl chloride in acetone. This solution should be prepared fresh before use.

Sample Preparation and Extraction (Example: Wine/Beer)

- Degas beer or wine samples using an ultrasonic bath for 10 minutes.
- Centrifuge the sample at 4500 rpm for 10 minutes to remove any solid particles.
- Filter the supernatant through a 0.22 μ m syringe filter.
- The filtered sample is now ready for the derivatization step. For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.

Derivatization Protocol

- To 1 mL of the filtered sample or standard solution in a glass vial, add 2 mL of the carbonate buffer (pH 11).
- Add 2 mL of the freshly prepared tosyl chloride solution (10 mg/mL in acetone).
- Vortex the mixture vigorously for 1 minute.
- Incubate the reaction mixture in a water bath at 60°C for 15 minutes.
- After incubation, add 100 μ L of 25% ammonium hydroxide to quench the excess tosyl chloride.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
- The derivatized sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

- Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).

- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Gradient Elution:
 - 0-2 min: 20% B
 - 2-10 min: Linear gradient from 20% to 95% B
 - 10-12 min: Hold at 95% B
 - 12-15 min: Return to 20% B and equilibrate.
- Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each tosylated biogenic amine.

Data Presentation

The following tables summarize typical mass spectrometry parameters and method performance data for the analysis of biogenic amines using tosyl chloride derivatization.

Table 1: Example HPLC-MS/MS Parameters for Tosyl-Derivatized Biogenic Amines

Biogenic Amine	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Putrescine	397.1	155.1	25
Cadaverine	411.2	155.1	28
Histamine	420.1	265.1	20
Tyramine	446.2	291.1	22
Spermidine	509.2	354.2	30
Spermine	663.3	338.2	35

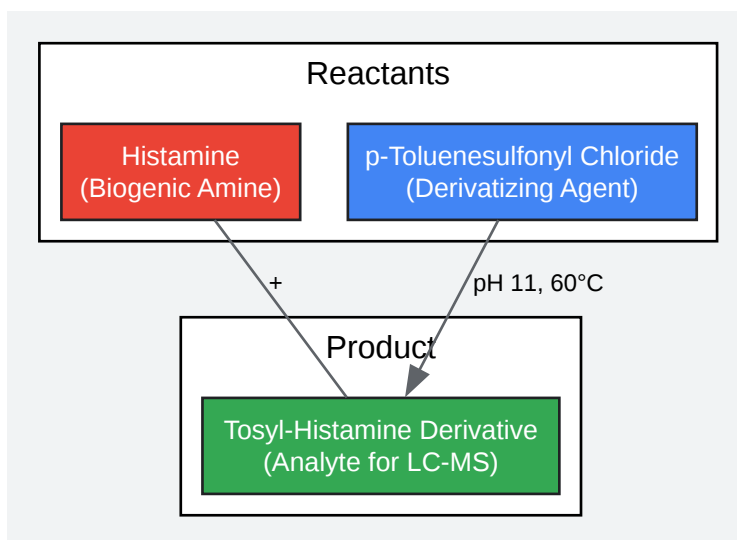
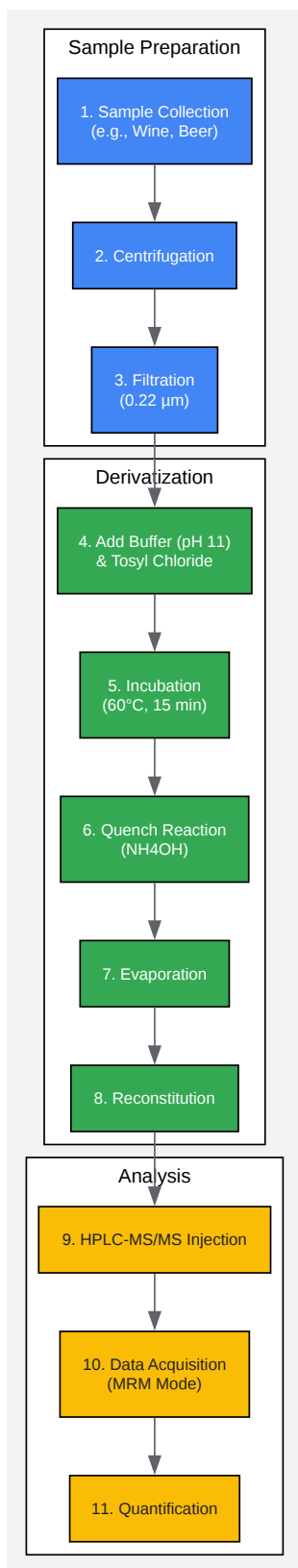
Note: The exact m/z values will depend on the degree of derivatization (mono-, di-, etc.) and the adduct formed. The values presented are illustrative.

Table 2: Summary of Method Validation Data for Biogenic Amine Analysis using Tosyl Chloride Derivatization

Biogenic Amine	Linearity Range (mg/L)	Correlation Coefficient (R ²)	LOD (mg/kg)	LOQ (mg/kg)
Phenylethylamine	0.01 - 1.0	> 0.999[4]	0.007 - 0.021[4]	0.024 - 0.069[4]
Tryptamine	0.01 - 1.0	> 0.999[4]	0.007 - 0.021[4]	0.024 - 0.069[4]
Putrescine	0.01 - 1.0	> 0.999[4]	0.007 - 0.021[4]	0.024 - 0.069[4]
Cadaverine	0.01 - 1.0	> 0.999[4]	0.007 - 0.021[4]	0.024 - 0.069[4]
Histamine	0.01 - 1.0	> 0.999[4]	0.007 - 0.021[4]	0.024 - 0.069[4]
Spermidine	0.01 - 1.0	> 0.999[4]	0.007 - 0.021[4]	0.024 - 0.069[4]

Data compiled from a review citing studies utilizing tosyl chloride derivatization.[4]

Visualizations



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